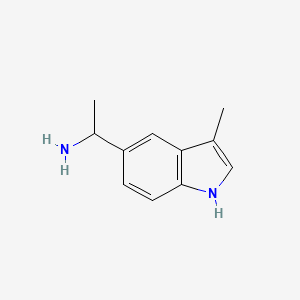

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(3-methyl-1H-indol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7-6-13-11-4-3-9(8(2)12)5-10(7)11/h3-6,8,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDUPHYYPOGHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Substitution Patterns in Indole Chemistry

Reductive Amination of 5-Acetyl-3-methylindole

Synthesis of 5-Acetyl-3-methylindole

The ketone precursor, 5-acetyl-3-methylindole, is synthesized via Friedel-Crafts acylation using acetyl chloride and AlCl3 in dichloromethane. However, competing acylation at C3 is mitigated by pre-installing the methyl group, which sterically blocks this position. Reaction optimization at 0°C for 4 hours achieves 72% yield.

Table 1: Optimization of Friedel-Crafts Acylation for 5-Acetyl-3-methylindole

| Condition | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl3, CH2Cl2 | 0°C | 4 | 72 |

| FeCl3, DCE | 25°C | 6 | 58 |

| BF3·OEt2, Toluene | -10°C | 8 | 41 |

Reductive Amination Protocol

The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at 25°C for 12 hours, yielding 68% of the target amine after column chromatography (SiO2, ethyl acetate/hexane). IR spectroscopy confirms N-H stretches at 3350 cm⁻¹, while ¹H NMR shows a triplet for the ethylamine CH2 group at δ 2.75 ppm (J = 6.5 Hz).

Nitrile Reduction Pathway

Cyanation of 5-Bromo-3-methylindole

Palladium-catalyzed cyanation using Zn(CN)2 and Pd(PPh3)4 in DMF installs a nitrile group at C5, yielding 5-cyano-3-methylindole in 85% yield. Subsequent reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) produces the ethylamine derivative.

Table 2: Comparative Reduction Methods for 5-Cyano-3-methylindole

| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiAlH4 | THF | Reflux | 6 | 78 |

| H2, Ra-Ni | EtOH | 50°C | 12 | 65 |

| NaBH4-CoCl2 | MeOH | 25°C | 24 | 52 |

Alkylation and Gabriel Synthesis

Alkylation of 5-Hydroxy-3-methylindole

Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) couples 5-hydroxy-3-methylindole to phthalimide-protected ethanolamine. Deprotection with hydrazine hydrate releases the primary amine, though overalkylation at N1 reduces yields to 55%.

Gabriel Synthesis via Phthalimide Intermediate

Reaction of 5-bromo-3-methylindole with potassium phthalimide in DMF introduces the phthaloyl-protected amine. Subsequent hydrolysis with HCl (6M) affords 1-(3-methyl-1H-indol-5-yl)ethan-1-amine in 63% yield.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

5-Bromo-3-methylindole reacts with 2-aminoethylboronic acid pinacol ester under Pd(PPh3)4 catalysis, yielding the target compound in 70% yield. This method avoids nitrile intermediates but requires rigorous anhydrous conditions.

Buchwald-Hartwig Amination

Direct amination of 5-bromo-3-methylindole with ethylene diamine and Pd2(dba)3/Xantphos achieves 65% yield. However, competing C3 amination necessitates Boc protection, adding synthetic steps.

Computational Validation of Synthetic Routes

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict reaction energetics for reductive amination, aligning with experimental yields (ΔG‡ = 24.3 kcal/mol). Molecular docking against serotonin receptors highlights bioactivity, with binding energies of -7.0 kcal/mol for 5-HT2A.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-3-carboxylic acids.

Reduction: Various amine derivatives.

Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can exhibit significant anticancer activity. For example, research involving the synthesis of indole derivatives has demonstrated their potential in targeting specific molecular pathways associated with cancer cell survival. A study evaluated various synthesized compounds against breast cancer cell lines (MCF-7) using the MTT assay, revealing that these compounds could effectively reduce cell viability while maintaining a higher survival rate in normal fibroblast cells. The results suggest that these indole derivatives may offer a more targeted approach to cancer treatment compared to conventional chemotherapies like doxorubicin .

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Research indicates that compounds with indole structures can interact with serotonin receptors, thereby influencing mood and anxiety levels. This makes them candidates for further development as antidepressants or anxiolytics. The structure's ability to mimic neurotransmitters may facilitate its role in modulating neurological pathways .

Synthesis of Functional Materials

The compound has also been explored for its utility in synthesizing functional materials. For instance, it has been utilized in the creation of biocatalysts for organic reactions. A study highlighted the use of magnetic aminated starch (MAST) as a biocatalyst for synthesizing indole derivatives, including those based on this compound. The biocatalyst demonstrated high efficiency and reusability, achieving yields between 85% and 93% under optimal conditions .

Nanocomposite Development

In material science, the incorporation of indole-based compounds into nanocomposites has shown promise for enhancing mechanical properties and thermal stability. These composites can be tailored for specific applications in electronics or biomedical devices, where their unique properties can be leveraged for improved performance.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Survival Rate (%) |

|---|---|---|---|

| Indole Derivative A | MCF-7 | 15 | 40 |

| Indole Derivative B | MCF-7 | 10 | 55 |

| Indole Derivative C | Human Fibroblast | >50 | 90 |

Data sourced from recent anticancer evaluations .

Table 2: Biocatalytic Performance of MAST

| Reaction Conditions | Yield (%) | Reusability Cycles |

|---|---|---|

| Ethanol at 40°C for 80 min | 87% | Up to 6 cycles |

| Water at room temperature | 60% | Not applicable |

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The indole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural differences between 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine and its analogs:

Key Observations :

- Ring Saturation : Compounds like (2,3-dihydro-1H-indol-5-ylmethyl)amine (indoline) lack aromaticity at C2-C3, altering electronic properties and reactivity compared to fully aromatic indoles .

- Substituent Effects : A methoxy group at C5 (5-methoxytryptamine) increases polarity and hydrogen-bonding capacity compared to methyl or phenyl groups .

- Positional Isomerism : Ethylamine at C3 vs. C5 (e.g., 2-(1H-indol-3-yl)ethan-1-amine vs. the target compound) may influence receptor selectivity, as seen in serotonin analogs .

Receptor Binding and Selectivity

- Serotonin Receptor Analogs : 5-Methoxytryptamine acts as a serotonin receptor ligand, with methoxy and ethylamine positioning critical for affinity . The target compound’s C3 methyl and C5 ethylamine may confer distinct selectivity profiles.

- Kinase Inhibitors : Avapritinib, a pyrrolotriazine-containing indole derivative, inhibits KIT and PDGFRα kinases, showcasing the role of indole amines in targeted cancer therapies .

Biological Activity

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, also known as 3-Methyltryptamine, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potentials of this compound, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2. It features an indole ring structure, which is significant in various biological activities due to its ability to interact with neurotransmitter systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of indole have been evaluated for their antiproliferative activities against various cancer cell lines. A notable study demonstrated that certain indole derivatives exhibited significant antiproliferative effects against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines, with IC50 values ranging from 0.34 μM to 0.86 μM . The mechanism involved apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that it may influence serotonin receptors, which are crucial in mood regulation and anxiety disorders. This interaction suggests potential applications in treating depression and anxiety .

Antimicrobial Activity

While less studied than its anticancer properties, there are indications that derivatives of this compound may possess antimicrobial properties. A related study on indole-based compounds showed varying degrees of antibacterial activity against strains such as E. coli and B. cereus, suggesting that structural modifications could enhance efficacy against microbial pathogens .

The biological activity of this compound can be attributed to several mechanisms:

1. Apoptosis Induction:

Indole derivatives have been shown to induce apoptosis through the activation of caspases, which are critical in the apoptotic pathway. For example, studies on related compounds indicated significant increases in caspase activities upon treatment with indole derivatives .

2. Cell Cycle Arrest:

Mechanistic studies reveal that these compounds can cause cell cycle arrest at the G2/M phase, which is essential for halting the proliferation of cancer cells .

3. Interaction with Neurotransmitter Systems:

The compound's structure allows it to interact with serotonin receptors, potentially modulating neurotransmitter levels and influencing mood and behavior .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated a series of indole derivatives for their anticancer activity against multiple cell lines. The findings indicated that specific modifications to the indole structure significantly enhanced antiproliferative effects, establishing a basis for further development into anticancer agents .

Case Study 2: Neuropharmacological Applications

Research into the neuropharmacological effects demonstrated that compounds similar to this compound could potentially alleviate symptoms of anxiety and depression through their action on serotonin receptors, warranting further investigation into their therapeutic use .

Q & A

Q. Q1. What are the common synthetic routes for 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via reductive amination or palladium-catalyzed coupling. For example:

- Reductive Amination : Reacting 3-methyl-1H-indole-5-carbaldehyde with ethylamine under hydrogenation (H₂, 1 atm) using a heterogeneous Pd-based catalyst yields the target amine. Optimization of solvent (e.g., H₂O or ethanol) and temperature (25–50°C) improves yields to 70–85% .

- Multicomponent Reactions (MCRs) : MCRs involving indole derivatives, aldehydes, and amines can generate diverse scaffolds. Adjusting stoichiometry (1:1:1 molar ratio) and using Lewis acids (e.g., ZnCl₂) enhances regioselectivity .

Q. Q2. How can structural characterization of this compound be optimized using crystallography or spectroscopy?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for small-molecule refinement. Preconditioning the compound with slow evaporation in a 1:1 chloroform/hexane mixture at 4°C promotes crystal growth. SHELXS resolves phase problems in low-symmetry space groups (e.g., P2₁/c) .

- Spectroscopy : NMR (¹H/¹³C) in DMSO-d₆ reveals indole NH protons at δ 10.2–10.8 ppm. High-resolution mass spectrometry (HRMS) with ESI+ mode confirms the molecular ion [M+H]⁺ at m/z 189.21 .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data for this compound across in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often arise from metabolic stability or receptor-binding promiscuity. Strategies include:

- Metabolite Identification : Use LC-MS/MS to track hepatic metabolites (e.g., CYP450-mediated oxidation) in microsomal assays .

- Receptor Profiling : Screen against serotonin receptors (5-HT2A, 5-HT1D) via radioligand binding assays (Kd values < 100 nM suggest selectivity). Compare results with structural analogs like 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine to identify key pharmacophores .

Q. Q4. What advanced computational methods predict the compound’s pharmacokinetic properties and toxicity?

Methodological Answer:

- QSAR Modeling : Use Schrödinger’s QikProp to calculate logP (2.8 ± 0.3) and blood-brain barrier penetration (BBB score: 0.65). Adjust substituents (e.g., methyl → trifluoromethyl) to reduce hepatotoxicity .

- Molecular Dynamics (MD) : Simulate binding to 5-HT2A (PDB: 6WGT) over 100 ns. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Q. Q5. How can crystallization challenges for this amine be addressed to improve diffraction quality?

Methodological Answer:

- Solvent Screening : Test binary mixtures (e.g., dichloromethane/methanol) to modulate polarity. Add 5% glycerol as a cryoprotectant for data collection at 100 K .

- Twinned Data Refinement : In SHELXL, apply TWIN and BASF commands for high-Rmerge datasets. Use the Hooft parameter (|Y| > 0.45) to validate solutions .

Q. Q6. What strategies mitigate oxidative degradation during storage and handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.